3-(4-Fluorophenyl)piperidin-3-ol hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

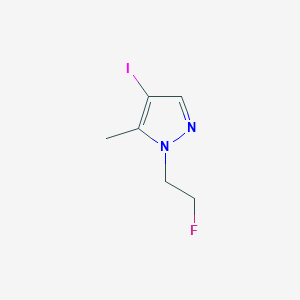

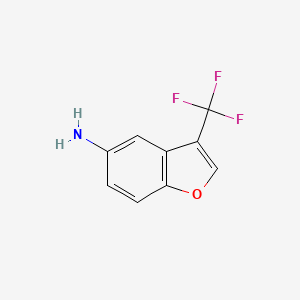

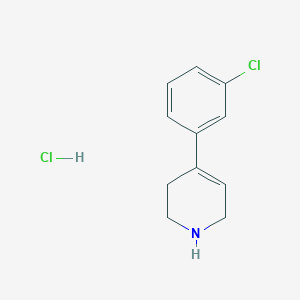

The molecular structure of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride consists of a piperidine bound to a phenyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is typically available in powder form . As mentioned earlier, it has a molecular weight of 231.69.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Antibacterial Properties : Research has shown that 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride possesses antibacterial activity. It inhibits the growth of bacterial strains such as E. coli, S. aureus, and P. aeruginosa . The compound’s binding interactions with key residues suggest its potential as an antibacterial agent.

- Antifungal Activity : In addition to antibacterial effects, this compound exhibits antifungal properties against strains like C. albicans, A. niger, and T. rubrum . Its minimum inhibitory concentration (MIC) values indicate efficacy against fungal pathogens .

Neuroscience and Neuropharmacology

- Acetylcholinesterase Inhibition : 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride has been investigated for its interaction with the acetylcholinesterase receptor. Molecular docking studies reveal key hydrogen contacts between the compound and the enzyme . This interaction could have implications for neurodegenerative diseases.

Chemical Biology and Enzyme Studies

- Ribonucleotide Reductase Inhibition : The compound has been docked at the active site of ribonucleotide reductase . Understanding its binding mode and interactions may lead to novel enzyme inhibitors.

Pharmacology and Receptor Modulation

- H3 Receptor Antagonism : Compounds with a substituted 4-piperidinol core, like 3-(4-Fluorophenyl)piperidin-3-ol, exhibit potent antagonism against the human H3 receptor . This receptor plays a role in neurotransmitter release and modulation.

Organic Synthesis and Catalysis

- Copper-Catalyzed Arylation : Researchers have used 4-hydroxypiperidine (a precursor to our compound) in copper-catalyzed N- versus O-arylation studies . Such reactions are valuable in synthetic chemistry.

Material Science and Optical Properties

- UV-Vis and Fluorescence Spectroscopy : The compound’s spectroscopic properties have been evaluated using UV–Vis and fluorescence techniques . These studies provide insights into its electronic transitions and optical behavior.

Orientations Futures

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSOJVWSNFKMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702084 | |

| Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride | |

CAS RN |

173447-91-1 | |

| Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)

![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)